N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide
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Overview
Description
N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, a phenyl group, and a trifluoroacetylamino group attached to a propanamide backbone
Scientific Research Applications
N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide typically involves the reaction of 2-methoxyaniline with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The trifluoroacetyl group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of N-(2-hydroxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide.
Reduction: Formation of N-(2-methoxyphenyl)-3-phenyl-3-amino-propanamide.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent used.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxy and phenyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)propanamide
- 3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
- N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Uniqueness
N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c1-26-15-10-6-5-9-13(15)22-16(24)11-14(12-7-3-2-4-8-12)23-17(25)18(19,20)21/h2-10,14H,11H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRFQNSLRBRZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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